1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid
Description
1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 4 of the heterocyclic ring. The pyrazole core is substituted at position 1 with a 2-chlorophenyl group and at position 3 with a 3-methylphenyl group.
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(3-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-4-6-12(9-11)16-13(17(21)22)10-20(19-16)15-8-3-2-7-14(15)18/h2-10H,1H3,(H,21,22) |
InChI Key |
RPVPRXSRLYNONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation and Substitution
One common approach starts with the reaction of substituted hydrazines with α,β-unsaturated nitriles or diketones to form the pyrazole ring. For example, 3-aminocrotononitrile can be reacted with hydrazine hydrate under reflux (60–90°C) for 8–24 hours to yield 3-amino-5-methylpyrazole, which serves as a key intermediate.
Reaction Conditions and Solvents
Purification Techniques
Purification of the final this compound involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity required for research or pharmaceutical applications.
Research Findings and Advantages of Modern Methods
- The use of polar aprotic solvents in oxidation and condensation steps improves solubility of intermediates and facilitates one-pot synthesis, reducing reaction time and costs.
- Avoidance of isolation of intermediates minimizes product loss and waste generation.
- Controlled oxidation with potassium permanganate yields high purity carboxylic acid intermediates with good yields (~85%).
- The synthetic routes allow for modification of substituents, enabling structure-activity relationship studies for biological applications.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Outcome/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | 3-aminocrotononitrile + hydrazine hydrate | Reflux 60–90°C, 8–24 h | 3-amino-5-methylpyrazole | High yield |
| 2 | Oxidation | 3-methyl-5-bromopyrazole | KMnO4, 0.1 M HCl, 50–70°C | 5-bromo-1H-pyrazole-3-carboxylic acid | ~85% yield |
| 3 | Condensation | 5-bromo-1H-pyrazole-3-carboxylic acid + 2-chlorophenyl derivative | Organic solvent, mild heating | This compound | Moderate to high yield |
| 4 | Dehydrogenation/One-pot | Pyrazolidin-3-one intermediate | Oxidizing agent (O2/air), base, polar aprotic solvent | Hydroxy-pyrazole intermediate, then final product | Efficient, short reaction time |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies suggest that 1-(2-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid may exhibit significant anti-inflammatory effects. Research indicates that it interacts with specific enzymes or receptors involved in inflammatory pathways, potentially modulating biological responses. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Its structural characteristics may allow it to inhibit the growth of various pathogens, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps, including the use of common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The exact mechanism of action remains to be fully elucidated; however, ongoing research aims to identify specific molecular targets and pathways influenced by this compound.
Case Studies
Several case studies have explored the applications of this compound:
- Inflammation Model Studies : In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Testing against various bacterial strains revealed that the compound exhibited significant inhibitory effects, indicating promising antimicrobial properties that warrant further investigation.
Biological Activity
1-(2-Chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific pyrazole derivative, supported by data tables and research findings.
The compound's chemical structure is represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C17H13ClN2O2 |
| Molecular Weight | 312.76 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2512584 |
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, compared to standard drugs like dexamethasone .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro studies against various bacterial strains such as E. coli and Bacillus subtilis showed promising results. For instance, certain pyrazole derivatives exhibited significant inhibition rates comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been a focal point in recent research. A series of related compounds have shown effectiveness against cancer cell lines, with some achieving IC50 values lower than those of established chemotherapeutics. For example, compounds derived from pyrazole structures have demonstrated cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis through mechanisms involving caspase activation .
Case Studies
- Anti-inflammatory Study : In a controlled experiment, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines. Among these, one derivative showed an inhibition percentage of 76% for TNF-α at a concentration of 1 µM, indicating its potential as a therapeutic agent in inflammatory diseases .
- Antimicrobial Efficacy : Another study evaluated the efficacy of various pyrazole derivatives against Aspergillus niger and other pathogens. The tested compounds exhibited inhibition zones comparable to traditional antifungal agents, suggesting their viability as alternative treatments .
Comparison with Similar Compounds
Chlorophenyl vs. Fluorophenyl Substitutions
- 1-(4-Fluorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS 956181-48-9): Replacing the 2-chlorophenyl group with a 4-fluorophenyl introduces a more electronegative but less sterically demanding substituent.
- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid : The 4-chlorophenyl substitution and additional hydroxyethyl group increase molecular weight (282.68 g/mol) and polarity, likely improving aqueous solubility but reducing lipophilicity compared to the target compound .
Methyl and Methoxy Substitutions
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde : The 4-methoxyphenyl group donates electron density via resonance, contrasting with the electron-withdrawing 3-methylphenyl group in the target compound. This analog demonstrated anti-inflammatory activity (prostaglandin inhibition) with a safe ulcerogenic profile (UI = 2.10–4.27), suggesting that substituent electronic properties influence therapeutic indices .
Carboxylic Acid Derivatives
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid: The dichlorophenyl and methyl substituents enhance steric bulk and lipophilicity. Its carboxamide derivative exhibited potent cannabinoid CB1 receptor antagonism (IC50 = 0.139 nM), highlighting the importance of the carboxylic acid moiety in receptor binding .
Biphenyl and Heterocyclic Extensions
Structural Influence on Physicochemical Properties
*Calculated based on molecular formulas.
Key Research Findings and Implications
- Substituent Position: Chlorine at position 2 (vs. 3 or 4) on the phenyl ring may optimize steric interactions in binding pockets, as seen in cannabinoid receptor antagonists .
- Electron-Donating Groups : Methoxy or methyl groups enhance resonance effects, improving stability and bioactivity in anti-inflammatory contexts .
- Carboxylic Acid Role : The 4-carboxylic acid group is critical for hydrogen bonding in receptor interactions, as demonstrated by CB1 antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
